
Ammonium, (2-methyl-2-(2-(triethylammonio)ethoxy)ethyl)ethyldimethyl-, diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium, (2-methyl-2-(2-(triethylammonio)ethoxy)ethyl)ethyldimethyl-, diiodide is a quaternary ammonium compound with the molecular formula C15-H36-N2-O.2I and a molecular weight of 514.33 . This compound is characterized by the presence of two iodide ions and a complex ammonium structure, making it a significant subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, (2-methyl-2-(2-(triethylammonio)ethoxy)ethyl)ethyldimethyl-, diiodide typically involves the quaternization of tertiary amines with alkyl halides. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound. The process may involve the use of solvents such as ethanol or acetonitrile and requires careful monitoring of temperature and reaction time to achieve optimal yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to enhance efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product .
Chemical Reactions Analysis
Types of Reactions
Ammonium, (2-methyl-2-(2-(triethylammonio)ethoxy)ethyl)ethyldimethyl-, diiodide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the iodide ions are replaced by other nucleophiles.
Oxidation and Reduction: While the quaternary ammonium structure is relatively stable, the compound can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Nucleophiles: Such as hydroxide ions, cyanide ions, and thiolate ions for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted ammonium compounds, while oxidation and reduction reactions may lead to the formation of different oxidation states of the compound .
Scientific Research Applications
Ammonium, (2-methyl-2-(2-(triethylammonio)ethoxy)ethyl)ethyldimethyl-, diiodide has several scientific research applications, including:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between reactants in different phases.
Biology: Studied for its potential antimicrobial properties and its effects on cellular membranes.
Medicine: Investigated for its potential use in drug delivery systems and as an active ingredient in certain pharmaceutical formulations.
Industry: Utilized in the production of surfactants, disinfectants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ammonium, (2-methyl-2-(2-(triethylammonio)ethoxy)ethyl)ethyldimethyl-, diiodide involves its interaction with cellular membranes and proteins. The compound’s quaternary ammonium structure allows it to disrupt lipid bilayers, leading to increased membrane permeability and potential cell lysis. Additionally, it may interact with specific molecular targets, such as enzymes and receptors, to exert its biological effects .
Comparison with Similar Compounds
Similar Compounds
Ammonium, (2-methyl-2-(2-(trimethylammonio)ethoxy)ethyl)diethyl methyl-, diiodide: Similar in structure but with different alkyl groups, leading to variations in chemical properties and applications.
Ammonium, (2-methyl-2-(2-(triethylammonio)ethoxy)ethyl)triethyl-, diiodide:
Uniqueness
Ammonium, (2-methyl-2-(2-(triethylammonio)ethoxy)ethyl)ethyldimethyl-, diiodide is unique due to its specific alkyl group configuration and the presence of two iodide ions. These structural features contribute to its distinct chemical behavior and wide range of applications in various scientific fields .
Properties
CAS No. |
64059-40-1 |
|---|---|
Molecular Formula |
C15H36I2N2O |
Molecular Weight |
514.27 g/mol |
IUPAC Name |
triethyl-[2-[1-[ethyl(dimethyl)azaniumyl]propan-2-yloxy]ethyl]azanium;diiodide |
InChI |
InChI=1S/C15H36N2O.2HI/c1-8-16(6,7)14-15(5)18-13-12-17(9-2,10-3)11-4;;/h15H,8-14H2,1-7H3;2*1H/q+2;;/p-2 |
InChI Key |
BDOXIBLHBSZILV-UHFFFAOYSA-L |
Canonical SMILES |
CC[N+](C)(C)CC(C)OCC[N+](CC)(CC)CC.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


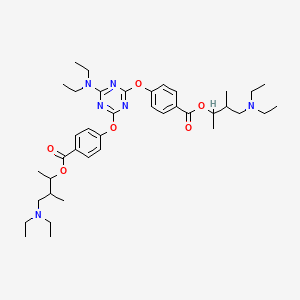


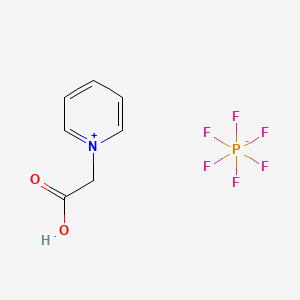
![5-bromo-2-[2-(dipropylamino)ethoxy]-3-phenylbenzamide](/img/structure/B13774714.png)
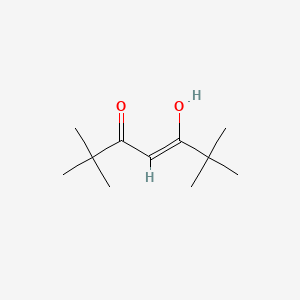
![5,6-Dihydro-4a,6c-diazacyclobuta[a]cyclopenta[cd]pentalene](/img/structure/B13774730.png)
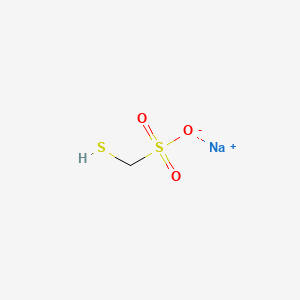
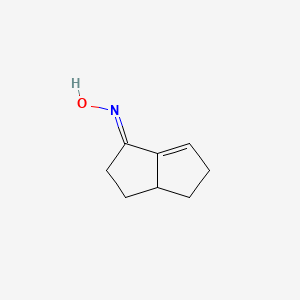
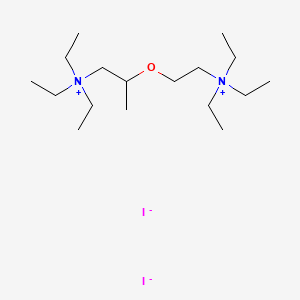
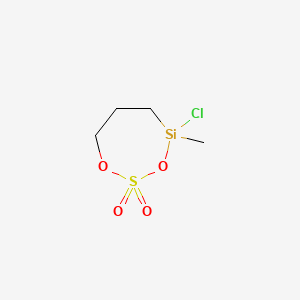
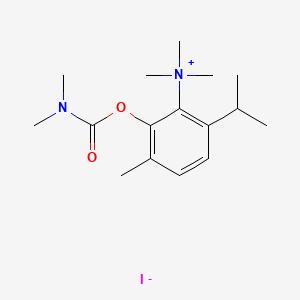
![hydrogen sulfate;1,3,3-trimethyl-2-[2-(2-methyl-3H-indol-3-yl)ethenyl]indol-1-ium](/img/structure/B13774776.png)

